molecular formula C22H23NO5 B2605954 N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide CAS No. 921052-69-9

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide

Cat. No.: B2605954
CAS No.: 921052-69-9
M. Wt: 381.428
InChI Key: WCYGQEAKUNWVGP-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide is a benzofuran-derived compound featuring a 3,4-dimethoxybenzoyl group at the 2-position, a methyl group at the 3-position, and a 2-methylpropanamide moiety at the 6-position. Benzofuran derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties. The 3,4-dimethoxybenzoyl substituent introduces electron-donating groups that may enhance solubility and influence binding interactions with biological targets. The 2-methylpropanamide side chain contributes steric bulk, which could modulate pharmacokinetic properties such as metabolic stability .

Properties

IUPAC Name

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-12(2)22(25)23-15-7-8-16-13(3)21(28-18(16)11-15)20(24)14-6-9-17(26-4)19(10-14)27-5/h6-12H,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYGQEAKUNWVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C(C)C)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-hydroxyacetophenone, under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Amidation Reaction: The final step involves the amidation of the benzofuran derivative with 2-methylpropanamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl group under hydrogenation conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Thiolated or aminated derivatives.

Scientific Research Applications

N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in cellular processes.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.

    Modulating Signaling Pathways: Influencing intracellular signaling cascades that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

The target compound differs from analogs primarily in the substitution pattern of the benzoyl group. For example, N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide (CAS: 929452-41-5) features a single 4-methoxy group on the benzoyl ring, whereas the target compound has 3,4-dimethoxy substitutions.

Amide Side Chain Modifications

The amide group in the target compound is 2-methylpropanamide (isobutyramide), whereas the analog in employs a 2,2-dimethylpropanamide (pivalamide) group.

Molecular and Physicochemical Properties

The table below summarizes key differences between the target compound and its closest analog:

Property Target Compound Analog ()
Benzoyl Substituent 3,4-dimethoxy 4-methoxy
Amide Group 2-methylpropanamide 2,2-dimethylpropanamide
Molecular Formula C23H25NO5 (inferred) C22H23NO4
Molecular Weight ~407.45 g/mol (calculated) 377.42 g/mol
CAS Number Not available 929452-41-5

Research Findings and Limitations

For instance, the dual methoxy groups may improve binding to targets requiring polar interactions, such as kinases or GPCRs. However, the lack of empirical studies necessitates further investigation into its synthesis, stability, and activity. Crystallographic tools like SHELX and ORTEP could aid in elucidating its three-dimensional conformation and intermolecular interactions.

Biological Activity

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide is a synthetic compound with a complex molecular structure that suggests potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H23NO5C_{20}H_{23}NO_5, and it features a unique combination of functional groups, including a benzofuran moiety and a dimethoxybenzoyl group. These structural characteristics are crucial for its biological activity.

Property Details
Molecular FormulaC20H23NO5C_{20}H_{23}NO_5
Molecular Weight353.4 g/mol
CAS Number920434-49-7

Antinociceptive Properties

Research indicates that compounds related to benzofurans exhibit significant antinociceptive (pain-relieving) effects. For instance, studies on similar derivatives have shown that they can be more potent than common analgesics like aspirin and acetaminophen, demonstrating a potential for therapeutic applications in pain management. Specifically, one derivative was reported to be 15 to 100 times more potent than aspirin in various models of nociception in mice .

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve several pathways:

  • Receptor Interaction : The compound may bind to specific receptors involved in pain signaling pathways, potentially modulating neurotransmitter release.
  • Enzyme Inhibition : It is hypothesized that the compound might inhibit enzymes that play a role in inflammatory processes or pain signaling.
  • Gene Expression Modulation : The compound may affect the expression of genes associated with inflammation and pain response.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the benzofuran class. For example:

  • Antinociceptive Studies : In one study, a derivative demonstrated significant antinociceptive activity across multiple routes of administration (intraperitoneal, subcutaneous) but was ineffective when administered orally. This suggests the need for further investigation into its pharmacokinetics and bioavailability .
  • Structural Analog Studies : The structural analogs of this compound have been shown to interact with serotonin pathways, indicating that serotoninergic mechanisms might play a role in its analgesic effects .
  • Therapeutic Index Evaluation : Advanced methods like X-ray fluorescence have been proposed for evaluating the binding affinities of such compounds to various receptors, which could help estimate their therapeutic index and guide drug development efforts .

Q & A

Q. What are the validated synthetic routes for N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide, and how are intermediates characterized?

A multi-step synthesis typically involves:

  • Step 1: Formation of the benzofuran core via [3,3]-sigmatropic rearrangement or cyclization of substituted phenols .
  • Step 2: Introduction of the 3,4-dimethoxybenzoyl group using Friedel-Crafts acylation or nucleophilic substitution under anhydrous conditions (e.g., NaH/THF at 0°C) .
  • Step 3: Amidation with 2-methylpropanoyl chloride in the presence of a base (e.g., triethylamine) .
    Characterization: Intermediates are monitored via TLC and purified via column chromatography. Final products are validated using 1^1H/13^13C NMR (to confirm substituent positions) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers ensure compound stability during storage and handling?

  • Storage: Store at −18°C in amber vials to prevent photodegradation. Use silanized glassware (5% DMDCS in toluene) to minimize adsorption losses .
  • Handling: Avoid repeated freeze-thaw cycles. For aqueous solutions, add stabilizers like NH4_4F (1 M) to prevent hydrolysis .

Q. What analytical methods are recommended for purity assessment?

  • Primary: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (water:methanol with 0.1% formic acid) .
  • Secondary: LC-MS/MS for trace impurity profiling, with internal standards (e.g., deuterated analogs) to correct matrix effects .

Advanced Research Questions

Q. How can structural modifications optimize target binding affinity while minimizing off-target effects?

  • Strategy: Perform SAR studies by systematically varying substituents:
    • Replace the 3-methyl group on benzofuran with bulkier alkyl chains to enhance hydrophobic interactions .
    • Modify the 3,4-dimethoxybenzoyl moiety to assess electronic effects (e.g., replace methoxy with halogens) .
  • Validation: Use molecular docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition IC50_{50}) .

Q. How to resolve discrepancies between in vitro and in vivo activity data?

  • Key Factors:
    • Bioavailability: Assess logP (via shake-flask method) and aqueous solubility. Poor absorption may require prodrug strategies .
    • Metabolism: Use liver microsome assays (human/rat) to identify major metabolites (e.g., demethylation of methoxy groups) .
  • Experimental Design: Compare pharmacokinetic profiles (Cmax_{max}, AUC) between oral and intravenous administration in rodent models .

Q. What methods are suitable for quantifying this compound in complex biological matrices?

  • Extraction: Solid-phase extraction (SPE) with Oasis HLB cartridges, preconditioned with methanol/water. Elute with 2-propanol:NH4_4OH (9:1) .
  • Quantification: UPLC-MS/MS in MRM mode, using deuterated internal standards (e.g., d3d_3-triclosan) to normalize recovery rates .

Q. How to investigate degradation pathways under physiological conditions?

  • Hydrolysis: Incubate in buffers (pH 1–10) at 37°C. Monitor via LC-MS for products like free carboxylic acids or demethylated derivatives .
  • Oxidation: Expose to H2_2O2_2/Fe2+^{2+} (Fenton’s reagent) to simulate oxidative stress. Identify quinone-like products via NMR .

Q. What strategies can address contradictory data in receptor-binding assays?

  • Controls: Include competitive ligands (e.g., atrazine-d5_5) to validate assay specificity .
  • Replicate Design: Use orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence polarization for affinity) .
  • Statistical Analysis: Apply Bland-Altman plots to assess inter-method variability .

Methodological Best Practices

  • Synthetic Reproducibility: Document reaction parameters (e.g., solvent purity, inert atmosphere) to mitigate batch-to-batch variability .
  • Data Validation: Cross-reference spectral data (NMR, IR) with computational predictions (e.g., ACD/Labs or ChemDraw) .

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